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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15339407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of DiSulfo-Cy5
alkyne, a water-soluble fluorescent probe widely utilized in biological imaging and labeling. Key

data, experimental methodologies for its characterization, and its primary application in

bioorthogonal chemistry are detailed herein.

Core Photophysical and Chemical Properties
DiSulfo-Cy5 alkyne is a bright, far-red fluorescent dye engineered for high aqueous solubility

and stability.[1][2][3] Its alkyne group allows for covalent attachment to azide-modified

biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of

"click chemistry".[2][4][5] The sulfonation of the cyanine core enhances its hydrophilicity,

minimizing aggregation and non-specific binding in aqueous environments, which is crucial for

biological applications.[1][2][3] This dye is spectrally similar to other Cy5-based fluorophores

like Alexa Fluor® 647 and DyLight® 649.[4]

Quantitative Data Summary
The photophysical parameters of DiSulfo-Cy5 alkyne are summarized in the table below.

These values are critical for quantitative fluorescence studies and for selecting appropriate

instrumentation.
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Property Value Unit

Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.2 - 0.28 -

Absorption Maximum (λ_abs) ~646 - 649 nm

Emission Maximum (λ_em) ~662 - 671 nm

Note: The exact values can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocols
The accurate determination of the quantum yield and extinction coefficient is fundamental to

the characterization of any fluorophore. The following sections outline the standard

methodologies for these measurements.

1. Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light

at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

Sample Preparation: A stock solution of DiSulfo-Cy5 alkyne of known concentration is

prepared in a suitable solvent (e.g., water, DMSO, or DMF). A series of dilutions are then

made from the stock solution.

Spectrophotometric Measurement: The absorbance of each dilution is measured at the

absorption maximum (~648 nm) using a UV-Vis spectrophotometer. A cuvette with a

standard path length (typically 1 cm) is used.

Calculation: The Beer-Lambert law, A = εcl, is applied, where:

A is the measured absorbance.

ε is the molar extinction coefficient.
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c is the molar concentration of the dye.

l is the path length of the cuvette in cm. A plot of absorbance versus concentration should

yield a straight line passing through the origin. The molar extinction coefficient is

calculated from the slope of this line (slope = εl).

2. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process,

defined as the ratio of photons emitted to photons absorbed. The most common method for its

determination is the comparative method, which involves a reference standard with a known

quantum yield.

Methodology:

Selection of a Standard: A fluorescent standard with well-characterized quantum yield and

with absorption and emission spectra that overlap with the sample is chosen. For the far-red

region, standards like Rhodamine 101 can be used.

Preparation of Solutions: A series of dilute solutions of both the DiSulfo-Cy5 alkyne sample

and the reference standard are prepared. It is crucial to work within a concentration range

where absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter

effects.

Data Acquisition:

The UV-Vis absorption spectra of all solutions are recorded.

The fluorescence emission spectra of all solutions are recorded using a fluorometer. The

excitation wavelength should be the same for both the sample and the standard.

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following

equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:
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Φ_r is the quantum yield of the reference.

I is the integrated fluorescence intensity (area under the emission curve).

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 's' and 'r' denote the sample and the reference, respectively.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and

the standard, the slopes of the resulting lines can be used in the calculation, which can

provide higher accuracy.[6]

Experimental Workflow: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
DiSulfo-Cy5 alkyne is primarily used in click chemistry to label azide-modified biomolecules.

The following diagram illustrates the typical workflow for labeling a target protein.

1. Preparation

2. Reaction 3. Incubation 4. Purification 5. Final Product

Azide-modified
Target Protein

Combine Reactants
in Buffer Solution

DiSulfo-Cy5
Alkyne

Cu(I) Catalyst
(e.g., CuSO4 + Sodium Ascorbate)

Incubate at
Room Temperature

Purify Labeled Protein
(e.g., Gel Filtration)

Fluorescently Labeled
Target Protein

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://mfs-iiith.vlabs.ac.in/exp/fluorescence-quantum-yield/
https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://www.benchchem.com/product/b15339407?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for labeling an azide-modified protein with DiSulfo-Cy5 alkyne via CuAAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://www.benchchem.com/product/b15339407?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1038/nprot.2013.087
https://experiments.springernature.com/articles/10.1038/nprot.2013.087
https://broadpharm.com/product/bp-22532
https://www.lumiprobe.com/p/sulfo-cy5-alkyne
https://vectorlabs.com/products/cy5-alkyne/
https://www.interchim.fr/ft/B/BB014c.pdf
https://mfs-iiith.vlabs.ac.in/exp/fluorescence-quantum-yield/
https://www.benchchem.com/product/b15339407#quantum-yield-and-extinction-coefficient-of-disulfo-cy5-alkyne
https://www.benchchem.com/product/b15339407#quantum-yield-and-extinction-coefficient-of-disulfo-cy5-alkyne
https://www.benchchem.com/product/b15339407#quantum-yield-and-extinction-coefficient-of-disulfo-cy5-alkyne
https://www.benchchem.com/product/b15339407#quantum-yield-and-extinction-coefficient-of-disulfo-cy5-alkyne
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15339407?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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